molecular formula C17H16FN3O5S2 B2814833 N-(2,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886954-94-5

N-(2,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2814833
CAS RN: 886954-94-5
M. Wt: 425.45
InChI Key: YMGLXGSLJLNIPW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16FN3O5S2 and its molecular weight is 425.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The synthesis and reactivity of similar compounds involving 1,2,5-thiadiazole 1,1-dioxide derivatives with nitrogenated nucleophiles have been explored in studies such as the one by Caram et al. (2003). This research focused on the addition reactions of amides and aromatic amines to the CN double bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, providing insights into the chemical behavior of related structures (Caram et al., 2003).

Antioxidant Properties

  • The antioxidant abilities of compounds with similar structures have been evaluated, as seen in the work of Shakir et al. (2017). They synthesized compounds including the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety and assessed their antioxidant properties using DPPH and FRAP assays. Such studies contribute to understanding the potential antioxidant application of related compounds (Shakir et al., 2017).

Antimicrobial and Antitubercular Activities

  • Research by Shiradkar and Kale (2006) on condensed bridgehead nitrogen heterocyclic systems included the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives. The study highlighted their antibacterial, antifungal, and antitubercular activities, suggesting potential applications of similar compounds in antimicrobial research (Shiradkar & Kale, 2006).

Anti-Inflammatory Activity

  • The anti-inflammatory activities of related compounds have been investigated, as demonstrated by Labanauskas et al. (2001). Their study synthesized derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, which exhibited significant anti-inflammatory properties. This research contributes to the understanding of how similar chemical structures might be used in anti-inflammatory treatments (Labanauskas et al., 2001).

Anticancer Potential

  • Studies like the one by Ekrek et al. (2022) have focused on the synthesis and biological evaluation of thiadiazole derivatives as potential anticancer agents. Their research on a new series of compounds, including thiadiazoles and thiadiazolines, showed significant anticancer activity, suggesting the potential for similar compounds in cancer research (Ekrek et al., 2022).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S2/c1-25-11-4-6-12(14(8-11)26-2)19-16(22)9-27-17-20-13-5-3-10(18)7-15(13)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGLXGSLJLNIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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